8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Beschreibung

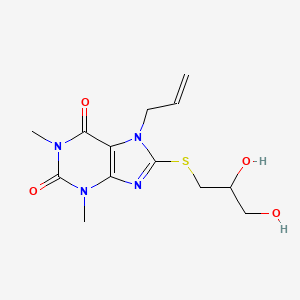

Chemical Identity and Structure 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione (CAS No. 378201-02-6) is a purine-2,6-dione derivative with a molecular formula of C₁₃H₁₈N₄O₄S and a molecular weight of 326.37 g/mol . Its structure features:

- A purine-2,6-dione core substituted at positions 1 and 3 with methyl groups.

- A prop-2-enyl (allyl) group at position 5.

- A 2,3-dihydroxypropylsulfanyl moiety at position 8, contributing hydrophilic and redox-active properties.

For example, 8-mercapto derivatives (e.g., compound 4 in ) are synthesized through disulfide bond formation under oxidative conditions . Characterization methods include ¹H-NMR, ¹³C-NMR, and mass spectrometry, as demonstrated for structurally analogous compounds .

Eigenschaften

IUPAC Name |

8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-4-5-17-9-10(14-12(17)22-7-8(19)6-18)15(2)13(21)16(3)11(9)20/h4,8,18-19H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEBXBBNWSTQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(CO)O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The dihydroxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the purine core.

Substitution: Various nucleophiles can substitute the hydrogen atoms on the purine ring or the attached functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the purine core .

Wissenschaftliche Forschungsanwendungen

8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of purine-2,6-dione derivatives, which are structurally diverse due to substitutions at positions 7 and 6. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Observations

Structural Diversity and Bioactivity :

- The target compound’s 8-(2,3-dihydroxypropylsulfanyl) group distinguishes it from Dyphylline’s simpler dihydroxypropyl substituent. This sulfur-containing moiety may confer unique solubility or metabolic stability .

- Istradefylline ’s styryl group enhances lipophilicity and receptor binding, enabling CNS penetration for Parkinson’s therapy . In contrast, the target compound’s allyl and sulfanyl groups suggest different pharmacokinetic profiles.

Antimicrobial vs. Therapeutic Applications :

- Compound 168a () demonstrates potent Gram-negative activity (MIC = 1.5 mg/mL), comparable to ciprofloxacin. However, the target compound lacks reported antimicrobial data, highlighting a research gap .

Physicochemical Properties :

- Microcrystalline formulations of styryl-substituted analogues (e.g., ) exhibit enhanced solubility and bioavailability due to particle size control (<50 µm). Similar strategies could optimize the target compound’s formulation .

Safety and Stability: The 8-(2-chlorophenylamino) derivative () complies with GHS safety standards, suggesting purine-2,6-diones can be tailored for regulatory compliance. The target compound’s sulfanyl group may require toxicity profiling .

Biologische Aktivität

8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a purine derivative with potential therapeutic applications due to its biological activity. This compound has garnered interest in pharmacological research for its cytotoxic effects on various cancer cell lines and its potential as an anticancer agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a purine base modified with a prop-2-enyl group and a dihydroxypropylsulfanyl moiety, which may influence its biological properties.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that the compound exhibits significant cytotoxicity against:

- HeLa (cervical cancer)

- BICR18 (breast cancer)

- U87 (glioblastoma)

The IC50 values for these cell lines were determined to assess the potency of the compound. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 93.7 ± 5.2 |

| BICR18 | 97.1 ± 13.2 |

| U87 | 322.8 |

These values indicate that the compound is particularly effective against cervical and breast cancer cells, with lower IC50 values suggesting higher potency.

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis and necrosis pathways. In experiments, treated cells showed increased fractions of early and late apoptotic cells compared to untreated controls. The percentages of dead cells after treatment with varying concentrations were as follows:

- Early Apoptosis : Up to 15.6%

- Late Apoptosis : Up to 9.5%

- Necrosis : Up to 31.2% (comparable to positive control)

These results suggest that the compound triggers programmed cell death mechanisms in cancer cells, which is a desirable property for anticancer agents.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

-

Study on HeLa Cells :

- Objective: To determine the cytotoxic effects at varying concentrations.

- Results: Significant increase in cell death at concentrations above 100 µM.

- Conclusion: The compound effectively reduces cell viability in cervical cancer cells.

-

Study on BICR18 Cells :

- Objective: To assess selectivity towards cancerous versus normal cells.

- Results: Higher IC50 values were observed in normal cell lines compared to BICR18.

- Conclusion: Indicates selective toxicity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.